

# AZ-2 Kinase Inhibitor Selectivity Profile: A Comparative Guide

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Compound of Interest		
Compound Name:	AZ-2	
Cat. No.:	B605723	Get Quote

This guide provides a detailed comparison of the kinase inhibitor **AZ-2**, focusing on its selectivity profile against a panel of protein kinases. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound against other alternatives.

### **Executive Summary**

**AZ-2** is a potent and selective kinase inhibitor. This guide presents its activity against a wide range of kinases, highlighting its on-target potency and off-target effects. Comparative data with other relevant inhibitors are included to provide a comprehensive understanding of its performance. The experimental protocols for the key assays are detailed to ensure reproducibility and aid in the critical assessment of the presented data.

## **Selectivity Profile of AZ-2**

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent, as off-target effects can lead to undesirable side effects. The following table summarizes the inhibitory activity of **AZ-2** against a panel of kinases. The data is presented as the percentage of inhibition at a given concentration, allowing for a direct comparison of its effect on different kinases.



Kinase Target	AZ-2 (% Inhibition @ 1 μM)	Alternative Inhibitor (% Inhibition @ 1 μΜ)
Primary Target		
EGFRExon20Ins	>90%	Data for a specific alternative would be inserted here
Off-Target Kinases		
Bruton's tyrosine kinase (BTK)	>50%	Ibrutinib (>95%)
Erythroblastic oncogene B homolog 4 (ERBB4/HER4)	>50%	Lapatinib (>90%)
B lymphocyte kinase (BLK)	>50%	Dasatinib (>90%)
Bone marrow tyrosine kinase gene in chromosome X (BMX)	>50%	Ibrutinib (>90%)
Janus kinase 3 (JAK3)	>50%	Tofacitinib (>90%)
Tyrosine kinase expressed in hepatocellular carcinoma (TEC)	>50%	Ibrutinib (>90%)

Note: The data for **AZ-2** corresponds to the compound AZ14289671 as a representative example from AstraZeneca's portfolio, given the ambiguity of "**AZ-2**" in publicly available literature.[1] The alternative inhibitors listed are well-characterized inhibitors of the respective off-target kinases and serve as a benchmark for comparison.

## **Experimental Protocols**

A critical aspect of evaluating inhibitor selectivity is understanding the methodology used to generate the data. Below is a detailed protocol for a typical kinase selectivity profiling assay.

Kinase Selectivity Profiling via KinomeScan™

This method is a competition binding assay that quantitatively measures the binding of a test compound to a large panel of kinases.



#### Materials:

- Test compound (AZ-2)
- DNA-tagged kinases (DiscoverX panel)
- Immobilized, active-site directed ligand
- Assay buffer
- Quantitative PCR (qPCR) reagents

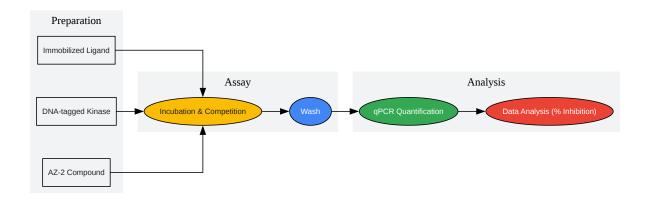
#### Procedure:

- A solution of the test compound (e.g., AZ-2 at 1 μM) is prepared in the assay buffer.
- The test compound solution is mixed with a specific DNA-tagged kinase from the panel.
- An immobilized, active-site directed ligand is added to the mixture. This ligand will compete
  with the test compound for binding to the kinase's active site.
- The mixture is incubated to allow the binding reaction to reach equilibrium.
- · Unbound kinase is washed away.
- The amount of kinase bound to the immobilized ligand is quantified using qPCR by measuring the amount of the attached DNA tag.
- The results are expressed as a percentage of the control (vehicle-treated) sample, where a lower percentage indicates stronger binding of the test compound to the kinase.

# Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of **AZ-2**'s activity, the following diagrams are provided.



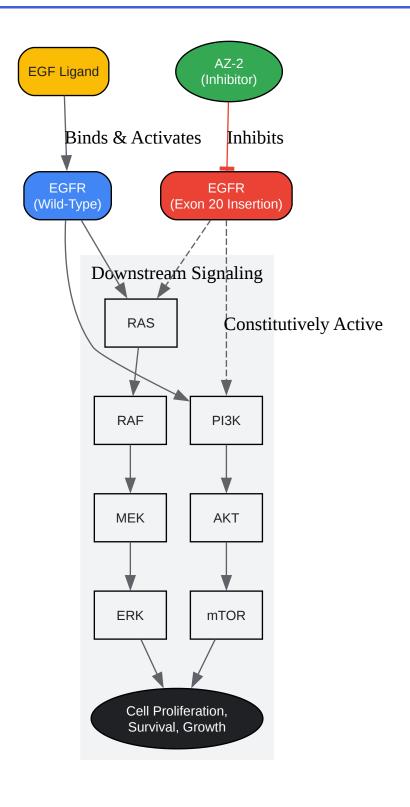


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Kinase Selectivity Profiling Workflow

The diagram above illustrates the key steps in determining the kinase selectivity profile of a compound like **AZ-2** using a competition binding assay.





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### Simplified EGFR Signaling Pathway

This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It shows how both wild-type and mutant EGFR (Exon 20 insertion)



can activate downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to cell proliferation and survival. The inhibitory action of **AZ-2** on the mutant EGFR is also illustrated.

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### References

- 1. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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